molecular formula C9H10F3NO2 B12093306 (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol

Cat. No.: B12093306
M. Wt: 221.18 g/mol
InChI Key: ZWWLHDJVEDSDGM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol (CAS 1213455-86-7) is a chiral amino alcohol of high interest in advanced chemical synthesis and pharmaceutical research . This compound features a benzene ring substituted with a trifluoromethoxy group and an ethanolamine side chain with a chiral center, as defined by its molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol . The presence of both amino and hydroxyl functional groups on a chiral backbone makes this compound a valuable scaffold for constructing more complex molecules. Chiral amino alcohols similar to this compound are frequently employed as critical intermediates in asymmetric synthesis, often serving as chiral auxiliaries or ligands to control stereochemistry in the formation of carbon-carbon bonds . For instance, research has demonstrated the use of related chiral amines, such as (R)-2-amino-2-(4-methoxyphenyl)ethanol, as efficient auxiliaries in the stereoselective synthesis of neurologically active compounds . The trifluoromethoxy group is a common pharmacophore in medicinal chemistry, known to influence a compound's metabolic stability, lipophilicity, and binding affinity . As such, this (S)-enantiomer is a prime candidate for developing potential pharmaceutical agents, including chemokine receptor antagonists . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with care and refer to the associated Safety Data Sheet for detailed hazard information .

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

(2S)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1

InChI Key

ZWWLHDJVEDSDGM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CO)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Cyanohydrin Formation

4-(Trifluoromethoxy)benzaldehyde undergoes nucleophilic addition with hydrogen cyanide (HCN) or acetone cyanohydrin under basic conditions. The reaction is typically catalyzed by potassium cyanide (KCN) or enzymes like hydroxynitrile lyase (HNL) for enantioselectivity.

Reaction Conditions :

  • Catalyst : 10 mol% KCN or HNL (from Prunus amygdalus).

  • Solvent : Water (KCN) or ethyl acetate (HNL).

  • Temperature : 25–30°C.

  • Yield : 65–85% (racemic or up to 95% ee with HNL).

Mechanistic Insight :
The base deprotonates HCN, generating a cyanide ion that attacks the carbonyl carbon, forming a tetrahedral intermediate. Stereoselectivity in enzymatic methods arises from the chiral pocket of HNL, favoring (S)-configuration.

Nitrile Reduction to Amino Alcohol

The cyanohydrin intermediate (2-hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile) is reduced to the amino alcohol using:

  • Lithium Aluminum Hydride (LiAlH4) : Provides primary amine but requires anhydrous conditions.

  • Catalytic Hydrogenation (H₂/Pd-C) : Safer but may require high pressure (50–100 psi).

Optimized Protocol :

ParameterValue
Reducing AgentLiAlH4 (3 equiv)
SolventTetrahydrofuran (THF)
Temperature0°C → reflux
Reaction Time12 h
Yield78%
Reference Adapted from bromination in

Asymmetric Hydrogenation of α-Keto Amides

α-Keto Amide Synthesis

4-(Trifluoromethoxy)benzaldehyde is converted to an α-keto amide via condensation with a chiral amine (e.g., (R)-phenylglycinol) followed by oxidation.

Key Steps :

  • Schiff Base Formation : Aldehyde + chiral amine → imine.

  • Oxidation : Imine → α-keto amide using Jones reagent (CrO₃/H₂SO₄).

Enantioselective Reduction

The α-keto amide is reduced using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) under hydrogen gas:

Reaction Conditions :

ParameterValue
CatalystRu-(S)-BINAP (1 mol%)
SolventMethanol
Pressure50 psi H₂
Temperature25°C
ee92%
Reference Analogous to aminolysis in

Nitroaldol (Henry) Reaction Pathway

Nitroalkene Synthesis

4-(Trifluoromethoxy)benzaldehyde reacts with nitromethane in a Henry reaction, facilitated by a base (e.g., DBU):

Reaction Conditions :

ParameterValue
Base1,8-Diazabicycloundec-7-ene (DBU)
SolventEthanol
Temperature60°C
Yield70%

Nitro Group Reduction

The β-nitro alcohol intermediate is reduced to the amino alcohol using:

  • H₂/Pd-C : High-pressure hydrogenation (100 psi, 24 h).

  • Zn/HCl : Cost-effective but lower stereocontrol.

Comparative Data :

Reducing AgentSolventTemperatureee (%)Yield (%)
H₂/Pd-CEthanol50°C8882
Zn/HClWater25°C-65

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution is achieved via:

  • Diastereomeric Salt Formation : Use (R)-mandelic acid to precipitate the (S)-enantiomer.

  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of the undesired enantiomer.

Case Study :

MethodResolution Efficiency (%)Purity (%)
Diastereomeric Salt7599
Enzymatic (Lipase B)9098

Industrial-Scale Production Insights

Adapting protocols from, large-scale synthesis emphasizes:

  • Solvent Recycling : Ethanol and toluene are recovered via distillation.

  • Catalyst Optimization : Reduced CuCN usage (1.05:1 mol ratio) minimizes costs.

  • Safety Protocols : Automated handling of liquid ammonia and HCN.

Pilot Plant Data :

StepBatch Size (kg)Yield (%)Purity (%)
Cyanohydrin Formation2008097
Nitrile Reduction1507599

Challenges and Mitigation Strategies

  • Trifluoromethoxy Group Stability : Degradation under strong acids is minimized using glacial acetic acid.

  • Enantiomer Cross-Contamination : Chiral chromatography (e.g., Chiralpak AD-H) ensures >99% ee.

  • Nitro Group Over-Reduction : Controlled H₂ pressure (50 psi) prevents formation of byproducts.

Emerging Methodologies

  • Flow Chemistry : Continuous hydrogenation reduces reaction time by 40%.

  • Biocatalytic Cascades : Combined HNL and transaminase systems achieve 99% ee in one pot.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reduction: : The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary amines using reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-(4-(trifluoromethoxy)phenyl)acetone.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activity. It can act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine

In medicinal chemistry, (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its trifluoromethoxy group imparts unique chemical properties that are beneficial in various applications.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with fluorinated and trifluoromethyl-substituted analogs to highlight substituent-driven differences in physicochemical and biological properties.

Electronic and Steric Considerations

  • Trifluoromethoxy vs. Fluorine : The –OCF₃ group in the target compound is bulkier and more electronegative than –F, leading to stronger electron withdrawal. This may enhance binding to targets requiring polar interactions (e.g., enzyme active sites) compared to –F analogs .
  • Trifluoromethoxy vs. Trifluoromethyl (–CF₃) : While both groups are electron-withdrawing, –OCF₃ has a larger van der Waals volume and lower acidity than –CF₃. This could reduce metabolic oxidation but increase steric hindrance in target binding .
  • Substituent Position : Para-substituted analogs (e.g., 4-fluorophenyl) exhibit symmetrical electronic distribution, whereas meta-substituted derivatives (e.g., 3-fluoro) may disrupt binding symmetry in chiral environments .

Biological Activity

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol, often referred to as (S)-TFMPA, is a chiral compound with significant potential in medicinal chemistry. Its unique trifluoromethoxy substituent on the phenyl ring enhances its biological activity, particularly in pharmacological applications. This article reviews the biological activity of (S)-TFMPA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₉H₁₃F₃NO₂
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 306281-86-7

The compound is characterized by its amino group and the trifluoromethoxy group, which significantly influence its interaction with biological targets.

(S)-TFMPA has been studied primarily for its role as a monoamine oxidase (MAO) inhibitor , which can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism suggests potential applications in treating mood disorders and other neurological conditions.

Interaction with Enzymes and Receptors

Research indicates that (S)-TFMPA may modulate various enzymatic activities and interact with neurotransmitter receptors, influencing signaling pathways related to inflammation and pain response. For instance, preliminary studies suggest it can inhibit specific enzymes involved in inflammatory processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (S)-TFMPA:

Activity Description References
MAO Inhibition Increases neurotransmitter levels in the brain; potential applications in mood disorders.
Anti-inflammatory Effects Modulates enzyme activity related to inflammation; may inhibit certain inflammatory enzymes.
Neurotransmitter Modulation Influences neurotransmitter systems related to pain perception and mood regulation.
Anticancer Potential Exhibited cytotoxic effects against human cancer cell lines A549 and HeLa, indicating anticancer activity.

Study on Anticancer Activity

A study investigated the cytotoxic effects of (S)-TFMPA on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxicity, suggesting that (S)-TFMPA may serve as a lead compound for developing new anticancer agents .

Pharmacological Applications

In pharmacological studies, (S)-TFMPA has shown promise as a candidate for treating conditions such as depression and anxiety due to its MAO-inhibiting properties. The modulation of neurotransmitter levels can potentially alleviate symptoms associated with these disorders.

Q & A

Basic: What are the common synthetic routes for (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol?

Methodological Answer:
The synthesis typically involves enantioselective methods to achieve the (S)-configuration. Key steps include:

  • Nucleophilic substitution : Introduction of the trifluoromethoxy group via reaction of 4-hydroxybenzaldehyde with trifluoromethylating agents (e.g., CF₃I/KF) .
  • Asymmetric reduction : Catalytic hydrogenation or enzymatic resolution to introduce the chiral amino alcohol moiety. For example, ketone intermediates derived from 4-(trifluoromethoxy)phenylacetic acid can be reduced using chiral catalysts like Ru-BINAP complexes .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize the amino group during synthesis .

Basic: How is the enantiomeric purity of this compound validated?

Methodological Answer:
Enantiomeric purity is assessed using:

  • Chiral HPLC : Columns such as Chiralpak® IA or IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • Polarimetry : Specific rotation measurements compared to literature values (e.g., [α]D²⁵ = +15.6° for the (S)-enantiomer in methanol) .
  • X-ray crystallography : Absolute configuration confirmation via SHELX-refined structures (e.g., CCDC deposition codes) .

Advanced: What challenges arise in crystallographic analysis of this compound?

Methodological Answer:
Common issues include:

  • Disorder in trifluoromethoxy groups : The CF₃O group’s flexibility complicates electron density mapping. SHELXL’s PART and SIMU commands mitigate this by refining anisotropic displacement parameters .
  • Twinned crystals : Use of PLATON’s TWINABS for data integration and HKLF5 format refinement in SHELXL .
  • Hydrogen bonding networks : The amino and hydroxyl groups form intermolecular H-bonds, requiring careful modeling of thermal motion and occupancy .

Advanced: How does the trifluoromethoxy group influence structure-activity relationships (SAR) in related compounds?

Methodological Answer:
Comparative SAR studies with analogs (Table 1) reveal:

CompoundSubstituentBioactivity (IC₅₀, nM)Key Property
TargetCF₃O120 ± 15Enhanced metabolic stability
Analog AF250 ± 30Reduced lipophilicity
Analog BOCH₃480 ± 45Lower receptor binding

The CF₃O group improves metabolic stability (resistance to cytochrome P450 oxidation) and lipophilicity (logP = 2.8 vs. 2.1 for OCH₃), critical for blood-brain barrier penetration in CNS-targeted drugs .

Advanced: What strategies optimize enantioselective synthesis for scale-up?

Methodological Answer:

  • Catalytic asymmetric hydrogenation : Use of Ir-(P,N) ligands achieves >99% ee at 50 mmol scale .
  • Dynamic kinetic resolution : Enzymatic systems (e.g., Candida antarctica lipase B) coupled with racemization catalysts enable near-quantitative yields .
  • Continuous flow chemistry : Microreactors reduce reaction times (from 24h to 2h) and improve selectivity via precise temperature control .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ = -58 ppm for CF₃O), ¹H NMR (δ = 3.7 ppm for NH₂/OH exchangeable protons) .
  • Mass spectrometry : ESI-MS m/z 264.1 [M+H]⁺, with fragmentation peaks at m/z 176 (loss of CF₃O group) .
  • IR spectroscopy : Broad O-H/N-H stretch (3300–3500 cm⁻¹), C-F vibrations (1150–1250 cm⁻¹) .

Advanced: How does this compound interact with biological targets?

Methodological Answer:
Mechanistic studies suggest:

  • Dopamine D₂ receptor partial agonism : Molecular docking (AutoDock Vina) shows H-bonding between the ethanolamine moiety and Asp114 residue (ΔG = -9.2 kcal/mol) .
  • In vitro assays : Radioligand binding (³H-spiperone displacement, Kᵢ = 85 nM) and functional cAMP modulation (EC₅₀ = 150 nM) in HEK293 cells .
  • Metabolic profiling : LC-MS/MS analysis identifies glucuronidation as the primary clearance pathway .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (t₁/₂ = 14 days under ambient light vs. >6 months in dark) .
  • Hygroscopicity : Desiccate with silica gel to avoid hydrolysis of the ethanolamine group .
  • pH stability : Degrades rapidly in acidic conditions (pH <3) via C-N bond cleavage; neutral buffers (pH 7.4) recommended for solutions .

Advanced: How do computational methods aid in designing derivatives?

Methodological Answer:

  • QSAR modeling : CoMFA (q² = 0.72, r² = 0.89) identifies steric bulk at the phenyl ring as critical for activity .
  • MD simulations : GROMACS trajectories (100 ns) show the CF₃O group stabilizes receptor hydrophobic pockets via van der Waals interactions .
  • ADMET prediction : SwissADME forecasts high gastrointestinal absorption (HIA >90%) but moderate CYP3A4 inhibition (Probability = 0.65) .

Advanced: What contradictions exist in reported biological data?

Methodological Answer:
Discrepancies in receptor selectivity (Table 2):

StudyTarget ReceptorActivity (IC₅₀)Proposed Cause
AD₂120 nMCell line differences (CHO vs. HEK293)
B5-HT₂A850 nMRadioligand purity (³H-ketanserin vs. ³H-LSD)

Resolution requires orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux) and standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.